molecular formula C20H15F3N4O2 B3474893 ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B3474893
M. Wt: 400.4 g/mol
InChI Key: IUEYCYPJFFQHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (molecular formula: C₂₀H₁₅F₃N₄O₂, molecular weight: 400.36 g/mol) is a pyrroloquinoxaline derivative characterized by:

  • A trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring.
  • An ethyl ester group at the 3-carboxylate position.
  • A 2-amino substitution on the pyrrolo[2,3-b]quinoxaline core.

This compound is registered under ChemSpider ID 1003167 and IUPAC name ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances stability and influences electronic properties compared to non-fluorinated analogues.

Properties

IUPAC Name

ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-2-29-19(28)15-16-18(26-14-9-4-3-8-13(14)25-16)27(17(15)24)12-7-5-6-11(10-12)20(21,22)23/h3-10H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEYCYPJFFQHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

EFQ belongs to a class of compounds known as pyrroloquinoxalines, characterized by their unique bicyclic structure that incorporates both pyrrole and quinoxaline moieties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability. Its chemical formula is C19H13F3N4O2C_{19}H_{13}F_3N_4O_2 with a CAS number of 518334-76-4.

Anticancer Activity

Recent studies have indicated that EFQ exhibits promising anticancer properties. Researchers have reported its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro tests demonstrated that EFQ significantly reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antimicrobial Properties

EFQ has also been evaluated for its antimicrobial effects against a range of pathogens. Studies suggest that it possesses inhibitory activity against both gram-positive and gram-negative bacteria.

  • Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that EFQ showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging research indicates that EFQ may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

  • Case Study : In animal models of Alzheimer’s disease, EFQ administration resulted in reduced levels of amyloid-beta plaques and improved cognitive function, suggesting potential therapeutic benefits in neurodegeneration .

Pharmacological Studies

Pharmacokinetic studies have shown that EFQ has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent.

  • Pharmacokinetics : Studies indicate that EFQ achieves peak plasma concentrations within 1 hour post-administration, with a half-life conducive to once-daily dosing regimens .

Data Table: Summary of Applications

Application AreaFindings/ResultsReferences
Anticancer ActivityInduces apoptosis in MCF-7 cells
Antimicrobial PropertiesEffective against S. aureus and E. coli
Neuroprotective EffectsReduces amyloid-beta plaques in animal models
PharmacokineticsRapid absorption; suitable for once-daily dosing

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key analogues with variations in substituents, molecular weight, and functional groups:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(trifluoromethyl)phenyl C₂₀H₁₅F₃N₄O₂ 400.36 Electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability.
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl (C₆H₁₃) C₁₉H₂₄N₄O₂ 340.43 Long alkyl chain increases hydrophobicity; potential for membrane penetration.
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-dichlorophenyl C₁₉H₁₄Cl₂N₄O₂ 401.25 Chlorine atoms enhance halogen bonding; may improve receptor binding affinity.
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-methoxyphenyl + carboxamide C₁₈H₁₅N₅O₂ 345.35 Methoxy group is electron-donating; carboxamide improves solubility.
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,5-dimethylphenyl C₂₁H₂₀N₄O₂ 360.41 Methyl groups enhance steric bulk; may alter pharmacokinetics.

Key Trends in Physicochemical Properties

Electronic Effects :

  • The trifluoromethyl group in the target compound (CF₃) imparts strong electron-withdrawing effects, reducing electron density in the aromatic system compared to electron-donating groups (e.g., methoxy in ). This can influence reactivity in electrophilic substitution reactions.
  • Chlorine substituents (as in ) enhance halogen bonding, which is critical in medicinal chemistry for target engagement.

Solubility and Lipophilicity: Ethyl ester derivatives (e.g., ) generally exhibit moderate lipophilicity (logP ~3–4), suitable for passive diffusion across biological membranes.

Steric Considerations :

  • Bulkier substituents (e.g., 2,5-dimethylphenyl in ) may hinder rotational freedom, affecting conformational stability and binding to macromolecular targets.

Biological Activity

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antibacterial, and antiviral properties.

Antioxidant Activity

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. In particular, this compound has shown promising radical scavenging capabilities.

Key Findings:

  • The compound demonstrated a high rate constant for hydroxyl radical scavenging of 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} in pentyl ethanoate, indicating its potential as a radical scavenger in physiological lipid environments .
  • Compared to standard antioxidants like Trolox and gallic acid, it exhibited comparable efficacy in nonpolar media .

Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives are also recognized for their anticancer properties. This compound has been evaluated in various cancer cell lines.

Case Studies:

  • In vitro studies showed that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. For instance, one derivative demonstrated IC50 values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cells, outperforming doxorubicin (IC50 3.23 µg/mL) as a reference drug .

Antibacterial and Antiviral Properties

The antibacterial and antiviral activities of pyrrolo[2,3-b]quinoxaline derivatives have been documented extensively.

Antibacterial Activity:

  • These compounds have shown efficacy against various bacterial strains. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antiviral Activity:

  • Some derivatives have been tested for their antiviral capabilities against viruses such as HIV. For example, certain quinoxaline derivatives displayed significant inhibition of HIV-1 with an EC50 value of 0.15±0.1μg/mL0.15\pm 0.1\,\mu g/mL .

Summary of Biological Activities

Activity Efficacy Reference
AntioxidantHO˙ radical scavenging: 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1}
AnticancerIC50: HCT-116 (1.9 µg/mL), MCF-7 (2.3 µg/mL)
AntibacterialEffective against various strains
AntiviralEC50 against HIV-1: 0.15±0.1μg/mL0.15\pm 0.1\mu g/mL

Q & A

Basic: What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of pyrrolo-quinoxaline derivatives typically involves multi-step reactions, such as condensation, cyclization, or nucleophilic substitution. For example, a related pyrrole carboxylate compound was synthesized via condensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with a substituted benzoyl chloride, yielding 23% under reflux conditions in ethanol . Key optimization strategies include:

  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) or dehydrating agents (e.g., Drierite) can drive reactions to completion .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMSO) and controlled reflux temperatures (70–100°C) enhance solubility and reaction efficiency.
  • Purification : Flash chromatography or recrystallization improves purity, as seen in isolation protocols for structurally analogous compounds .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : The ¹H NMR spectrum of similar compounds reveals characteristic peaks for aromatic protons (δ 7.20–7.60 ppm), ester groups (δ 4.20–4.30 ppm for –OCH₂CH₃), and trifluoromethyl substituents (coupled splitting patterns in aromatic regions) .
  • Mass spectrometry : ESI-MS data (e.g., m/z 402.2 [M+1]⁺) confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amino (–NH₂, ~3300 cm⁻¹) groups validate functional groups.

Advanced: How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing motifs. For example:

  • Crystal system : Analogous quinoxaline derivatives crystallize in monoclinic systems (e.g., P2₁/c space group) with Z = 4 .
  • Intermolecular interactions : Hydrogen bonds between amino groups and carbonyl oxygen (N–H···O, ~2.8–3.0 Å) stabilize the lattice .
  • Trifluoromethyl effects : The –CF₃ group induces steric and electronic distortions, altering dihedral angles between aromatic rings .

Advanced: What strategies resolve discrepancies in bioactivity data across experimental models?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts.
  • Cell line variability : Use isogenic cell lines and validate target engagement via Western blot or enzymatic assays.
  • Data normalization : Include positive controls (e.g., cisplatin for cytotoxicity) and report results as mean ± SEM from ≥3 replicates.

Application-Oriented: What in vitro assays evaluate corrosion inhibition efficacy on ferrous alloys?

For corrosion inhibition studies (e.g., C38 steel in HCl):

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance to calculate inhibition efficiency (%) .
  • Potentiodynamic polarization : Determines corrosion current density (icorr) and Tafel slopes to assess anodic/cathodic inhibition .
  • Surface analysis : SEM/EDS post-exposure quantifies surface morphology and elemental composition changes.

Methodological: How are electronic properties of the trifluoromethyl group experimentally characterized?

  • Cyclic voltammetry : Reveals redox potentials influenced by –CF₃ electron-withdrawing effects.
  • X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content (F 1s peak at ~688 eV) and binding energy shifts .
  • Hammett constants : Correlate substituent effects with reaction rates in structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.